molecular formula C11H13ClFNO2 B2443061 Tert-butyl 3-amino-2-chloro-6-fluorobenzoate CAS No. 2090757-52-9

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate

Cat. No.: B2443061
CAS No.: 2090757-52-9
M. Wt: 245.68
InChI Key: MBKHQZJYXOHDGK-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a chlorine atom, and a fluorine atom attached to a benzene ring

Properties

IUPAC Name

tert-butyl 3-amino-2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)8-6(13)4-5-7(14)9(8)12/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKHQZJYXOHDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-chloro-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-amino-2-chloro-6-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Another synthetic route involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by C–CN bond cleavage and C–O bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while Suzuki–Miyaura coupling can introduce different aryl or alkyl groups to the aromatic ring.

Scientific Research Applications

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-chloro-6-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate is unique due to the specific positioning of the amino, chlorine, and fluorine substituents on the benzene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Biological Activity

Tert-butyl 3-amino-2-chloro-6-fluorobenzoate is a compound of interest in biological and medicinal chemistry due to its potential as a biochemical probe and its implications in pharmaceutical development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Amino group (-NH2) : Known for its nucleophilic properties, allowing participation in various biochemical reactions.
  • Chloro group (-Cl) : Can undergo substitution reactions, making the compound versatile in synthetic applications.
  • Fluoro group (-F) : Enhances lipophilicity and metabolic stability, often improving the binding affinity to biological targets.

This compound interacts with specific enzymes and receptors, influencing various biochemical pathways. The presence of the amino, chloro, and fluoro groups affects its binding affinity and selectivity towards these targets. This compound may modulate enzyme activity, leading to altered cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may act as an antagonist or agonist at certain receptors, affecting signaling pathways.

1. Enzyme Interaction Studies

Research indicates that this compound is investigated for its potential as a biochemical probe to study enzyme interactions. This application is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes.

2. Medicinal Chemistry

The compound has been explored for its potential as a precursor in synthesizing pharmaceutical compounds with anti-inflammatory or anticancer properties. Its structural characteristics make it suitable for modifications that enhance biological activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit target enzymes involved in metabolic pathways
Anticancer PropertiesExplored as a precursor for anticancer drug synthesis
Biochemical ProbingUsed to study enzyme interactions and metabolic pathways

Case Study: Anticancer Activity

In a study focusing on the synthesis of dual inhibitors targeting BRAF and histone deacetylases (HDACs), compounds similar to this compound exhibited potent activities against cancer cell lines harboring specific mutations. These findings suggest that modifications of this compound could lead to effective anticancer agents by enhancing selectivity and potency against tumor cells .

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